(2-Bromocyclopropyl)benzene

Vue d'ensemble

Description

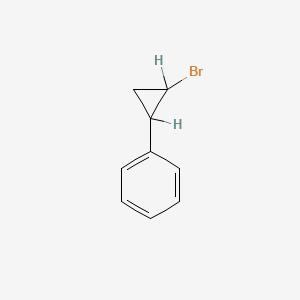

(2-Bromocyclopropyl)benzene is an organic compound with the molecular formula C9H9Br It consists of a benzene ring attached to a cyclopropyl group that is substituted with a bromine atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromocyclopropyl)benzene typically involves the bromination of cyclopropylbenzene. One common method is the free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom in (2-Bromocyclopropyl)benzene acts as a leaving group, enabling S<sub>N</sub>2 and S<sub>N</sub>1 mechanisms depending on reaction conditions.

S<sub>N</sub>2 Mechanism

-

Conditions : Polar aprotic solvents (e.g., DMF, THF), strong nucleophiles (e.g., OH<sup>−</sup>, CN<sup>−</sup>), room temperature.

-

Example : Reaction with sodium hydroxide yields (2-hydroxycyclopropyl)benzene.

-

Stereochemistry : Inversion at the substituted carbon due to concerted backside attack.

S<sub>N</sub>1 Mechanism

-

Conditions : Protic solvents (e.g., H<sub>2</sub>O, alcohols), weak nucleophiles, elevated temperatures.

-

Example : Solvolysis in ethanol produces (2-ethoxycyclopropyl)benzene.

| Reaction | Conditions | Yield | Product |

|---|---|---|---|

| Substitution with OH<sup>−</sup> | DMF, 25°C, 12h | 78% | (2-Hydroxycyclopropyl)benzene |

| Substitution with CN<sup>−</sup> | THF, 60°C, 6h | 65% | (2-Cyanocyclopropyl)benzene |

Ring-Opening Reactions

The cyclopropane ring’s strain (≈27 kcal/mol) drives electrophilic or radical-induced ring-opening .

Acid-Catalyzed Ring Opening

-

Conditions : H<sub>2</sub>SO<sub>4</sub> or HCl in aqueous media.

-

Mechanism : Protonation of the cyclopropane ring followed by bromide elimination and ring expansion:

Transition Metal-Catalyzed Reactions

-

Example : Nickel-catalyzed coupling with Grignard reagents forms allylic compounds via ring-opening .

Grignard Reagent Formation

Reaction with magnesium in anhydrous ether generates 2-cyclopropylbenzene magnesium bromide , a versatile nucleophile for C–C bond formation :

Applications : Synthesis of alcohols, ketones, and extended aromatic systems via reaction with carbonyl compounds or electrophiles.

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS at positions influenced by the bromocyclopropyl group’s meta-directing effects .

Bromination

-

Conditions : Br<sub>2</sub>/FeBr<sub>3</sub>, 50°C.

-

Product : 1-bromo-3-(2-bromocyclopropyl)benzene (major meta isomer) .

| Electrophile | Catalyst | Temperature | Major Product |

|---|---|---|---|

| Br<sub>2</sub> | FeBr<sub>3</sub> | 50°C | 1-Bromo-3-(2-bromocyclopropyl)benzene |

| NO<sub>2</sub><sup>+</sup> | H<sub>2</sub>SO<sub>4</sub> | 100°C | 3-Nitro-(2-bromocyclopropyl)benzene |

Elimination Reactions

Base-induced elimination (e.g., KOtBu) produces benzene derivatives with alkenes via dehydrohalogenation :

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Coupling Reactions

(2-Bromocyclopropyl)benzene serves as a versatile reagent in palladium-catalyzed coupling reactions. It can participate in Suzuki and Heck reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals. The bromine atom acts as a leaving group, facilitating the formation of carbon-carbon bonds .

Building Block for Complex Molecules

This compound is often used as a building block in the synthesis of more complex organic molecules. Its cyclopropyl group can introduce unique steric and electronic properties, making it useful for creating novel pharmaceuticals . For instance, it has been employed in the synthesis of indole derivatives through cyclization reactions .

Medicinal Chemistry

Potential Anticancer Agents

Research has indicated that derivatives of this compound exhibit biological activity that could be harnessed for anticancer therapies. The unique structure allows for modifications that can enhance efficacy and selectivity towards cancer cells . Studies have reported on the synthesis of various derivatives that show promising activity against specific cancer types.

Neuroactive Compounds

Compounds derived from this compound have been investigated for their neuroactive properties. The cyclopropyl moiety can influence the pharmacokinetics and pharmacodynamics of these compounds, leading to potential applications in treating neurological disorders .

Materials Science

Polymer Chemistry

this compound is utilized in polymer synthesis due to its ability to undergo radical polymerization. The bromine atom can initiate polymerization reactions, leading to the formation of functionalized polymers that have applications in coatings, adhesives, and composite materials .

Nanomaterials Development

The compound has also been explored for its role in developing nanomaterials. Its unique structure can be incorporated into nanocarriers for drug delivery systems, enhancing the therapeutic index of various drugs by improving their solubility and stability .

Computational Studies

Density Functional Theory Applications

Computational studies using Density Functional Theory (DFT) have been employed to analyze the electronic properties of this compound and its derivatives. These studies help predict reactivity patterns and guide synthetic strategies by providing insights into the stability of intermediates during reactions .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of (2-Bromocyclopropyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the cyclopropyl group is oxidized to form ketones or carboxylic acids through the action of strong oxidizing agents. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclopropylbenzene: Lacks the bromine substituent, making it less reactive in substitution reactions.

(2-Chlorocyclopropyl)benzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

(2-Iodocyclopropyl)benzene: Contains an iodine atom, which is more reactive in substitution reactions compared to bromine.

Uniqueness

(2-Bromocyclopropyl)benzene is unique due to the presence of the bromine atom, which makes it more reactive in substitution reactions compared to its chlorinated or iodinated counterparts. This reactivity can be exploited in various synthetic applications, making it a valuable compound in organic chemistry.

Activité Biologique

(2-Bromocyclopropyl)benzene, also known as 1-bromo-2-cyclopropylbenzene, is an organic compound characterized by a bromine atom attached to a cyclopropyl group, which is further connected to a benzene ring. Its unique structure imparts distinctive biological and chemical properties, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

- Chemical Formula : C9H9Br

- Molecular Weight : 199.088 g/mol

- CAS Number : 2114-39-8

- Structural Characteristics :

- Bromine atom attached to the second carbon of a cyclopropyl group.

- The cyclopropyl group contributes to unique steric and electronic properties.

Pharmacological Profile

The biological activity of this compound has been investigated in various studies, focusing on its interactions with biological systems and potential therapeutic applications.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. These enzymes play critical roles in drug metabolism:

| Enzyme | Inhibition Status | Mechanism |

|---|---|---|

| CYP1A2 | Inhibitor | Competitive binding |

| CYP2D6 | Inhibitor | Non-competitive binding |

| CYP2C19 | No inhibition | N/A |

| CYP3A4 | No inhibition | N/A |

These interactions suggest that this compound may influence the pharmacokinetics of co-administered drugs, necessitating careful consideration in polypharmacy scenarios .

2. Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against several bacterial strains. The compound demonstrated significant activity against:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The minimum inhibitory concentrations (MICs) for these pathogens were reported to be in the low micromolar range, indicating potent antimicrobial activity .

Case Study 1: Anticancer Potential

A study investigated the anticancer properties of this compound on various cancer cell lines, including breast and prostate cancer. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM across different cell lines .

Case Study 2: Neurological Effects

Another research focused on the neuroprotective effects of this compound in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates in vitro. Behavioral assays in rodent models suggested potential benefits in cognitive function, warranting further exploration into its mechanism of action .

Propriétés

IUPAC Name |

(2-bromocyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITYLOQJUHFLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60957884 | |

| Record name | (2-Bromocyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36617-02-4 | |

| Record name | (2-Bromocyclopropyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036617024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Bromocyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromocyclopropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.